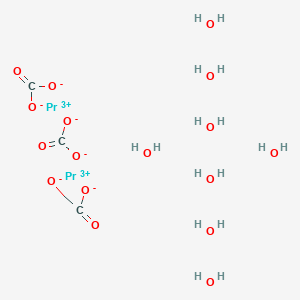

Praseodymium Carbonate Octahydrate

Overview

Description

Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr2(CO3)3·8H2O . The anhydrous form is olive green, and many of its hydrates such as heptahydrate and octahydrate are known . They are all insoluble in water .

Synthesis Analysis

Praseodymium Carbonate Octahydrate can be obtained by the hydrolysis of praseodymium (III) chloroacetate . The reaction is as follows:

It can also be obtained by reacting sodium bicarbonate saturated with carbon dioxide with a praseodymium chloride solution .

Molecular Structure Analysis

The molecular formula of Praseodymium Carbonate Octahydrate is C3H16O17Pr2 . The InChI Key is SEHQEMTYQGRHIC-UHFFFAOYSA-H .

Chemical Reactions Analysis

Praseodymium Carbonate Octahydrate is soluble in acids, and emits carbon dioxide . The reaction is as follows:

Physical And Chemical Properties Analysis

The molar mass of Praseodymium Carbonate Octahydrate is 605.977 g/mol . It appears as green crystals . It is insoluble in water .

Scientific Research Applications

Preparation of Praseodymium Oxide Nanoparticles

Praseodymium Carbonate Octahydrate can be used in the preparation of Praseodymium Oxide nanoparticles. The process involves direct precipitation of insoluble Praseodymium Carbonate salt by reaction of the corresponding cation and anion . This method has been optimized for the fabrication of nanoparticles .

Photocatalytic Applications

Praseodymium Carbonate Octahydrate and its derived Praseodymium Oxide nanoparticles have shown promising photocatalytic behavior . They have been used for the treatment of water polluted with organic pollutants like methyl orange, demonstrating high efficiency for degradation of the organic pollutant .

Chemical Research

Praseodymium Carbonate Octahydrate is used in chemical research due to its unique properties. It’s an inorganic compound with a chemical formula of Pr2(CO3)3 . The anhydrous form is olive green, and many of its hydrates such as heptahydrate and octahydrate are known .

Compound Formation

Praseodymium Carbonate Octahydrate forms compounds with N2H4, such as Pr2(CO3)3•12N2H4•5H2O which is a pale green crystal that is slightly soluble in water but insoluble in benzene .

Mechanism of Action

Target of Action

It’s known that praseodymium, like other rare earth elements, can interact with various biological molecules and structures due to its unique chemical properties .

Mode of Action

Praseodymium Carbonate Octahydrate is soluble in acids and emits carbon dioxide when it interacts with acids . This reaction can be represented as follows:

Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2Pr_2(CO_3)_3 + 6H^+ \rightarrow 2Pr^{3+} + 3H_2O + 3CO_2 Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2

It is insoluble in water , which may limit its interaction with biological systems.

Biochemical Pathways

One study suggests that praseodymium can enhance the tolerance of maize seedlings subjected to cadmium stress by up-regulating the enzymes in the regeneration and biosynthetic pathways of ascorbate and glutathione .

Pharmacokinetics

Its solubility in water is very low , which could potentially affect its bioavailability and distribution in biological systems.

Result of Action

It’s known that praseodymium can form compounds with hydrazine, such as pr2(co3)3•12n2h4•5h2o, which is a pale green crystal that is slightly soluble in water but insoluble in benzene .

Action Environment

The action of Praseodymium Carbonate Octahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment due to its reactivity with acids . Moreover, its stability could be influenced by temperature and humidity due to its hydrate form .

properties

IUPAC Name |

praseodymium(3+);tricarbonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQEMTYQGRHIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16O17Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648481 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14948-62-0 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

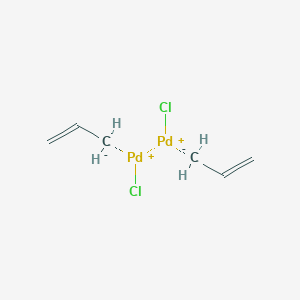

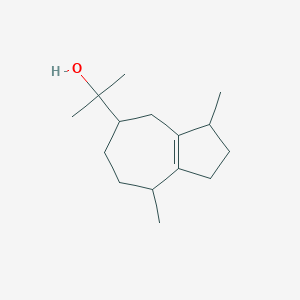

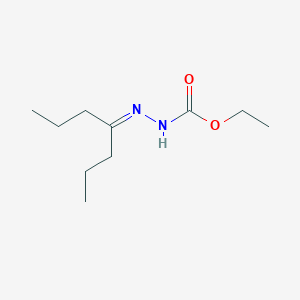

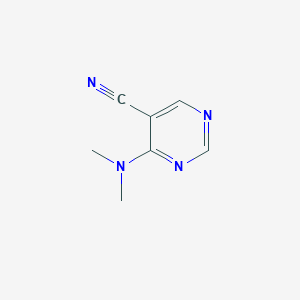

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)